

The Pharmacokinetics of PROTAC EGFR Degraders: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	PROTAC EGFR degrader 3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of several prominent Proteolysis Targeting Chimera (PROTAC) EGFR degraders. The information presented is curated from preclinical studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to PROTAC EGFR Degraders

PROTACs represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] An EGFR-targeting PROTAC consists of a ligand that binds to the Epidermal Growth Factor Receptor (EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of EGFR, offering a potential advantage over traditional inhibitors, particularly in overcoming drug resistance.[1] This guide will focus on the pharmacokinetic profiles of several key preclinical EGFR PROTACs.

Gefitinib-based PROTAC 3

Gefitinib-based PROTAC 3 was one of the early and potent EGFR degraders, demonstrating the feasibility of this approach for targeting receptor tyrosine kinases. It comprises the EGFR inhibitor gefitinib linked to a von Hippel-Lindau (VHL) E3 ligase ligand.





Data Presentation: Pharmacokinetics of Gefitinib-based PROTAC 3

Parameter	Value	Species	Dosing	Reference
Cmax	62 ng/mL	Rat	8 mg/kg, subcutaneous	[2]
Tmax	6 h	Rat	8 mg/kg, subcutaneous	[2]
AUC	824 ng.hr/mL	Rat	8 mg/kg, subcutaneous	[2]

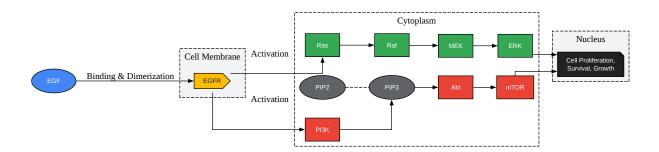
Experimental Protocols

Pharmacokinetic Study in Rats: Male Wistar rats (n=6) were administered a single subcutaneous dose of Gefitinib-based PROTAC 3 at 8 mg/kg. Blood samples were collected at various time points, and plasma was separated. Plasma samples were subjected to protein precipitation using an organic solvent containing gefitinib-d6 as an internal standard. The resulting solutions were analyzed by UPLC-MS/MS to determine the plasma concentrations of the PROTAC. Pharmacokinetic parameters were calculated using PKSolver.[2]

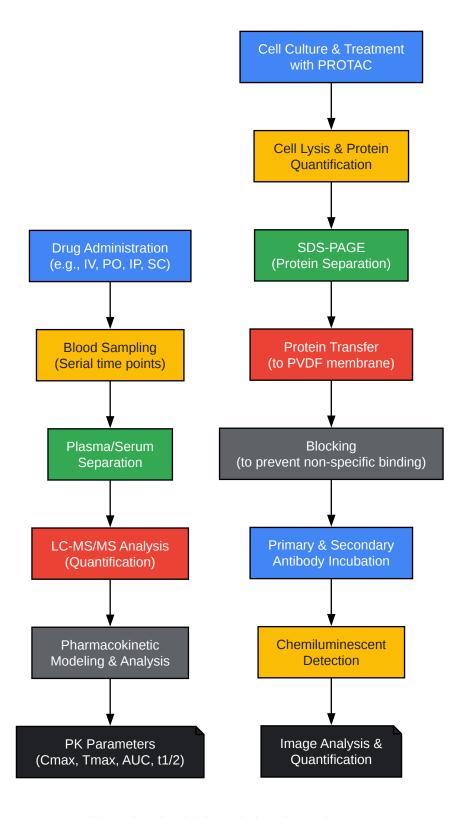
Western Blotting for EGFR Degradation: HCC827 (exon 19 deletion) and H3255 (L858R mutation) cells are treated with varying concentrations of Gefitinib-based PROTAC 3 for 24 hours. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against EGFR and a loading control (e.g., β -actin). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of EGFR degradation.

Visualizations









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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
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